molecular formula C12H14F3NO2S B8149591 (NE,S)-2-methyl-N-[[4-(trifluoromethoxy)phenyl]methylidene]propane-2-sulfinamide

(NE,S)-2-methyl-N-[[4-(trifluoromethoxy)phenyl]methylidene]propane-2-sulfinamide

Cat. No.: B8149591
M. Wt: 293.31 g/mol
InChI Key: PFDZZJOIVBWVRU-NXNKFBBFSA-N
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Description

(NE,S)-2-methyl-N-[[4-(trifluoromethoxy)phenyl]methylidene]propane-2-sulfinamide is a compound that features a trifluoromethoxy group attached to a phenyl ring

Preparation Methods

The synthesis of (NE,S)-2-methyl-N-[[4-(trifluoromethoxy)phenyl]methylidene]propane-2-sulfinamide typically involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines . This reaction can yield the desired compound in moderate to high yields, depending on the specific reaction conditions employed. Industrial production methods may involve optimizing these reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The trifluoromethoxy group can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can target the sulfinamide group, potentially converting it to a sulfide or other reduced forms.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which (NE,S)-2-methyl-N-[[4-(trifluoromethoxy)phenyl]methylidene]propane-2-sulfinamide exerts its effects involves its interaction with specific molecular targets. For instance, as an inhibitor of soluble epoxide hydrolase, it forms hydrogen bonds within the enzyme’s active site, thereby inhibiting its activity . This inhibition can lead to various therapeutic effects, such as lowering blood pressure and reducing inflammation.

Comparison with Similar Compounds

Similar compounds include other trifluoromethoxyphenyl derivatives, such as:

What sets (NE,S)-2-methyl-N-[[4-(trifluoromethoxy)phenyl]methylidene]propane-2-sulfinamide apart is its specific structural features and the unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(NE,S)-2-methyl-N-[[4-(trifluoromethoxy)phenyl]methylidene]propane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2S/c1-11(2,3)19(17)16-8-9-4-6-10(7-5-9)18-12(13,14)15/h4-8H,1-3H3/b16-8+/t19-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDZZJOIVBWVRU-NXNKFBBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@](=O)/N=C/C1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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